![molecular formula C17H19N5O5S2 B254057 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254057.png)
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death.
Biochemical and physiological effects:
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the activation of B-cells in autoimmune diseases. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life and the potential for off-target effects.
Future Directions
Future research on 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one could focus on its potential therapeutic applications in the treatment of specific cancers and autoimmune diseases, as well as its combination with other targeted therapies. Additionally, further studies could investigate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one involves several steps, including the reaction of 2-chloro-4-nitrobenzenesulfonamide with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with 2-(4-(4-((2-oxo-1,2-thiazolidin-3-yl)amino)phenyl)piperidin-1-yl)pyrimidine.
Scientific Research Applications
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been studied extensively in preclinical models of various cancers and autoimmune diseases. It has been shown to inhibit BTK activity, which plays a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.
properties
Product Name |
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
|---|---|
Molecular Formula |
C17H19N5O5S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C17H19N5O5S2/c23-16-6-13-28(24,25)22(16)14-2-4-15(5-3-14)29(26,27)21-11-9-20(10-12-21)17-18-7-1-8-19-17/h1-5,7-8H,6,9-13H2 |
InChI Key |
AMBXMQAYIUKLLH-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)
![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)

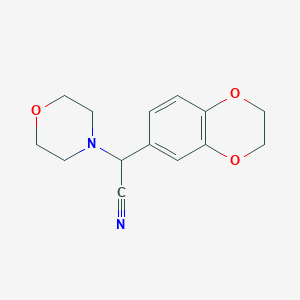
![2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)
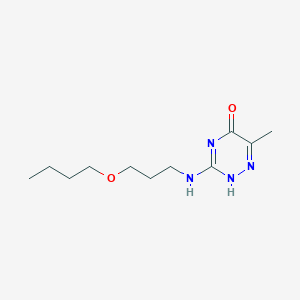
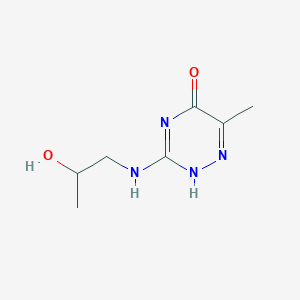
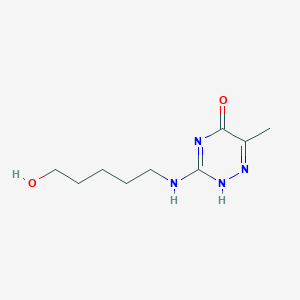
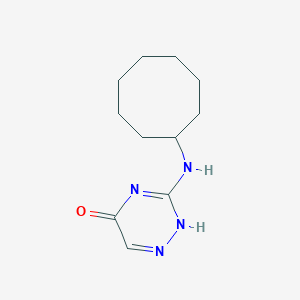
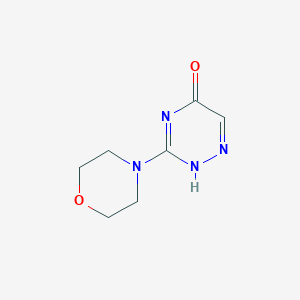
![3-[4-chloro-3-(trifluoromethyl)anilino]-2H-1,2,4-triazin-5-one](/img/structure/B253995.png)